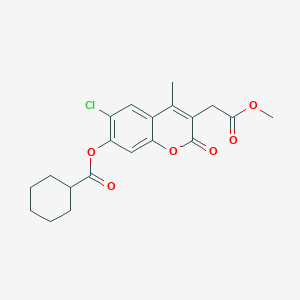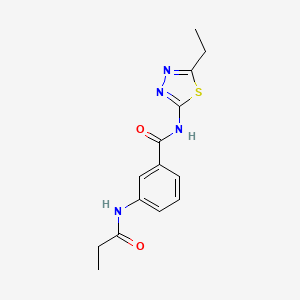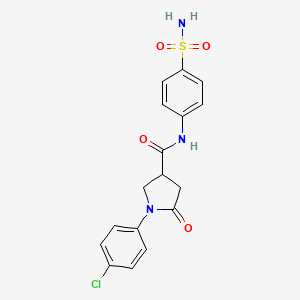![molecular formula C25H22O3 B11165686 4-methyl-3-(naphthalen-1-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11165686.png)
4-methyl-3-(naphthalen-1-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-METHYL-3-[(NAPHTHALEN-1-YL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE is a complex organic compound with the molecular formula C25H18O3. This compound belongs to the class of chromenes, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
The synthesis of 4-METHYL-3-[(NAPHTHALEN-1-YL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methyl-3-hydroxycoumarin with naphthaldehyde under basic conditions to form the desired product . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert it into alcohols or alkanes.
Scientific Research Applications
4-METHYL-3-[(NAPHTHALEN-1-YL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have shown its potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: It exhibits anti-inflammatory and anti-cancer properties, which are being explored for therapeutic applications.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other advanced materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include signal transduction pathways that regulate cell growth, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar compounds include other chromenes and coumarins, such as:
4-Methylcoumarin: Shares the chromene core but lacks the naphthalen-1-ylmethoxy group.
3-(Naphthalen-1-ylmethoxy)coumarin: Similar structure but without the methyl group at the 4-position.
6H,7H,8H,9H,10H-Cyclohexa[c]chromen-6-one: Lacks both the methyl and naphthalen-1-ylmethoxy groups.
The uniqueness of 4-METHYL-3-[(NAPHTHALEN-1-YL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C25H22O3 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
4-methyl-3-(naphthalen-1-ylmethoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C25H22O3/c1-16-23(27-15-18-9-6-8-17-7-2-3-10-19(17)18)14-13-21-20-11-4-5-12-22(20)25(26)28-24(16)21/h2-3,6-10,13-14H,4-5,11-12,15H2,1H3 |
InChI Key |
OQDMFQZHVWIQDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OCC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(acetylamino)phenyl]-5-oxo-N-(pyridin-4-yl)pyrrolidine-3-carboxamide](/img/structure/B11165605.png)
![5-chloro-N-[2-(cyclohexylcarbamoyl)phenyl]-2-methoxybenzamide](/img/structure/B11165618.png)
![7-[(2-chlorobenzyl)oxy]-3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2H-chromen-2-one](/img/structure/B11165622.png)

![N-(3-chlorobenzyl)-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B11165638.png)
![N-(5-Isopropyl-[1,3,4]thiadiazol-2-yl)-2-(toluene-4-sulfonyl)-acetamide](/img/structure/B11165641.png)
![3-Phenylmethanesulfonyl-N-[1,3,4]thiadiazol-2-yl-propionamide](/img/structure/B11165649.png)

![N-{5-[(3-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide](/img/structure/B11165660.png)
![9-(3,5-dimethylphenyl)-3-ethyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11165663.png)

![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B11165668.png)

![2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-N-cyclohexylbenzamide](/img/structure/B11165676.png)
